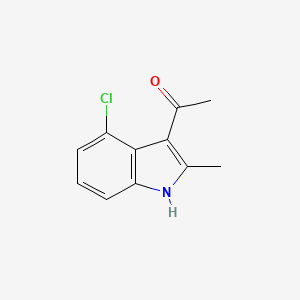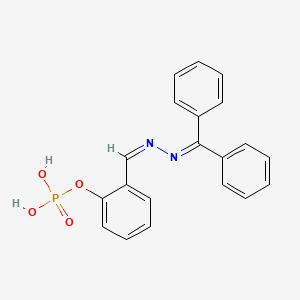
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazono group linked to a diphenylmethylene moiety, which is further connected to a phenyl dihydrogen phosphate group. The intricate arrangement of these functional groups endows the compound with distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the preparation of intermediate compounds through reactions such as Claisen condensation, followed by cyclization and decyclization reactions . The reaction conditions often require specific reagents, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, minimizing waste and reducing production time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate has diverse applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate involves its interaction with molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological activities. The diphenylmethylene moiety may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydrazono derivatives and diphenylmethylene-containing molecules. Examples include:
- 2-(((Diphenylmethylene)hydrazono)methyl)pyridine
- 2-(((Diphenylmethylene)hydrazono)methyl)phenol
Uniqueness
The uniqueness of 2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H17N2O4P |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
[2-[(Z)-(benzhydrylidenehydrazinylidene)methyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H17N2O4P/c23-27(24,25)26-19-14-8-7-13-18(19)15-21-22-20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H,(H2,23,24,25)/b21-15- |
Clé InChI |
FRKKLCNYTMKNDR-QNGOZBTKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=N/N=C\C2=CC=CC=C2OP(=O)(O)O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2OP(=O)(O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


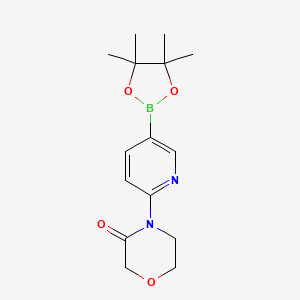

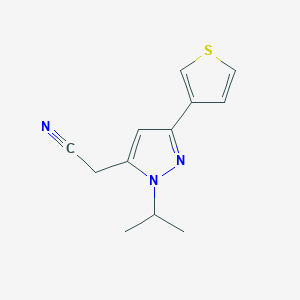

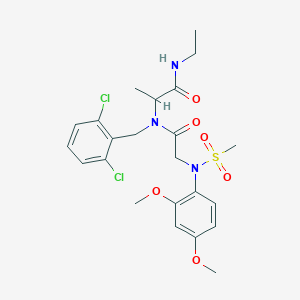
![tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12947579.png)
![2,4-Dichloro-5-fluorobenzo[d]thiazole](/img/structure/B12947582.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)
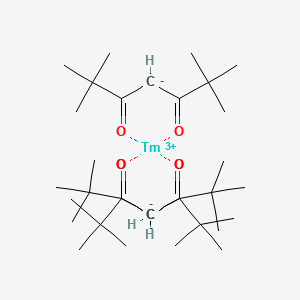
![5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12947604.png)
